头孢唑啉
描述
科学研究应用
头孢唑林在科学研究中具有广泛的应用,包括:
化学: 用作头孢菌素类抗生素研究的模型化合物.
生物学: 研究其对细菌细胞壁合成和耐药机制的影响.
医学: 用于临床研究以评估其治疗肺炎和肺脓肿等细菌感染的疗效.
工业: 用于开发新的抗菌剂和制剂.
作用机制
头孢唑林通过抑制细菌细胞壁合成来发挥其抗菌作用。 它与位于细菌细胞壁内的特定青霉素结合蛋白 (PBP) 结合,从而抑制肽聚糖合成的最后一步转肽反应 . 这种抑制导致细胞壁完整性破坏,导致细菌细胞裂解和死亡 .
生化分析
Biochemical Properties
Cefuzonam plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This interaction inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . As a result, the bacterium undergoes lysis due to the continuous activity of cell wall autolytic enzymes while the cell wall synthesis is halted .
Cellular Effects
Cefuzonam exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell lysis and death. The compound influences cell function by disrupting cell wall synthesis, which is critical for maintaining cell shape and integrity . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of Cefuzonam involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the formation of cross-links in the bacterial cell wall . The inhibition of this crucial step leads to the weakening and eventual rupture of the bacterial cell wall, resulting in cell lysis and death . Cefuzonam’s effectiveness is attributed to its ability to target multiple PBPs, making it highly effective against a broad spectrum of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cefuzonam have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure to certain conditions. Studies have shown that Cefuzonam maintains its antibacterial activity for extended periods when stored under appropriate conditions . Degradation can occur over time, leading to reduced potency. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Cefuzonam demonstrating sustained antibacterial activity over time .
Dosage Effects in Animal Models
The effects of Cefuzonam vary with different dosages in animal models. At therapeutic doses, Cefuzonam effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as liver dysfunction and appetite loss have been observed . These adverse effects highlight the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Cefuzonam is involved in metabolic pathways related to its antibacterial activity. It interacts with enzymes and cofactors involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs) . The inhibition of these enzymes disrupts the normal metabolic processes of bacteria, leading to cell death. Cefuzonam’s impact on metabolic flux and metabolite levels is primarily observed in bacterial cells, where it effectively halts cell wall synthesis .
Transport and Distribution
Cefuzonam is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously or intramuscularly, allowing for rapid distribution throughout the body . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and into target tissues . Cefuzonam’s localization and accumulation in infected tissues contribute to its effectiveness in treating bacterial infections .
Subcellular Localization
The subcellular localization of Cefuzonam is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound targets penicillin-binding proteins (PBPs) located in the cell wall, inhibiting the synthesis of peptidoglycan and leading to cell lysis . Cefuzonam’s activity is directed towards the bacterial cell wall, making it highly effective in treating bacterial infections .
准备方法
合成路线和反应条件
头孢唑林可以通过一系列涉及关键中间体的化学反应合成。 一种常见的方法是将噻唑衍生物与甲氧基亚氨基乙酰基化合物在受控条件下反应 . 反应通常需要使用二氯甲烷和丙酮等溶剂,以及三乙胺和五氯化磷等试剂 .
工业生产方法
头孢唑林的工业生产通常采用微波辅助一锅法反应,以确保反应物之间的有效接触 . 该方法使用聚乙二醇400作为介质来促进反应,从而提高产率并缩短反应时间 .
化学反应分析
反应类型
头孢唑林会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和卤素等取代试剂 . 反应通常在受控温度和pH条件下进行,以确保最佳产率 .
主要形成的产物
相似化合物的比较
头孢唑林与其他第二代头孢菌素(如头孢噻肟、头孢孟多、头孢尼西和头孢兰丁)相比 . 虽然所有这些化合物都具有类似的作用机制,但头孢唑林在对革兰氏阳性和革兰氏阴性细菌的活性方面具有更广的范围 . 此外,头孢唑林在治疗某些耐药菌株方面显示出更高的疗效 .
类似化合物列表
- 头孢噻肟
- 头孢孟多
- 头孢尼西
- 头孢兰丁
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZHZLDMQGFF-ZSDSSEDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048282 | |
Record name | Cefuzonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82219-78-1 | |
Record name | Cefuzonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82219-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefuzonam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefuzonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFUZONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MT00T7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。